2-[2-(3-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-propylacetamide
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Description
2-[2-(3-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-propylacetamide is a useful research compound. Its molecular formula is C18H20N4O3 and its molecular weight is 340.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 340.15354051 g/mol and the complexity rating of the compound is 525. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is the superoxide anion (O2–) or singlet oxygen (1O2) . These are reactive oxygen species that play crucial roles in various biological processes, including cellular signaling, host defense, and cell damage.
Mode of Action
The compound, also known as 6-(4-Methoxyphenyl)-2-methyl-3,7-dihydroimidazo[1,2-a]pyrazin-3(7H)-one hydrochloride or MCLA , interacts with its targets through a reversible reaction to form an adduct . This adduct undergoes an irreversible decay to produce cold light (~465nm), with an apparent rate constant of 105M–1s–1 .
Pharmacokinetics
It is soluble in water, dmso, and dmf , which suggests it may have good bioavailability
Result of Action
The chemiluminescence produced by the compound’s interaction with superoxide anions and singlet oxygen can be detected and quantified, making it a sensitive means of detecting superoxide . Its most notable application is in the study of leukocyte function .
Action Environment
Environmental factors such as pH, temperature, and the presence of other reactive species can influence the compound’s action, efficacy, and stability. For instance, its chemiluminescence is observed in 0.1 M Tris at pH 8.5 after the addition of H2O2 .
Properties
IUPAC Name |
2-[2-(3-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-propylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-3-7-19-17(23)12-21-8-9-22-16(18(21)24)11-15(20-22)13-5-4-6-14(10-13)25-2/h4-6,8-11H,3,7,12H2,1-2H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZIGNNXQUWEGHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CN1C=CN2C(=CC(=N2)C3=CC(=CC=C3)OC)C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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